
(E)-Butyl 3-(4-nitrophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Butyl 3-(4-nitrophenyl)acrylate is an organic compound that belongs to the class of nitrophenyl acrylates It is characterized by the presence of a butyl ester group and a nitrophenyl group attached to an acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Butyl 3-(4-nitrophenyl)acrylate typically involves the esterification of 3-(4-nitrophenyl)acrylic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. These methods often involve the use of automated reactors and in-line purification systems to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(E)-Butyl 3-(4-nitrophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong acids or bases.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide, hydrochloric acid.
Substitution: Sodium methoxide, dimethylformamide.
Major Products
Oxidation: 3-(4-aminophenyl)acrylate.
Reduction: 3-(4-nitrophenyl)acrylic acid.
Substitution: Various substituted nitrophenyl acrylates.
Aplicaciones Científicas De Investigación
(E)-Butyl 3-(4-nitrophenyl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of (E)-Butyl 3-(4-nitrophenyl)acrylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acrylate moiety can also participate in Michael addition reactions, which are important in the formation of covalent bonds with nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (E)-3-(4-nitrophenyl)acrylate: Similar structure but with an ethyl ester group instead of a butyl ester group.
Methyl (E)-3-(4-nitrophenyl)acrylate: Similar structure but with a methyl ester group instead of a butyl ester group.
Propyl (E)-3-(4-nitrophenyl)acrylate: Similar structure but with a propyl ester group instead of a butyl ester group.
Uniqueness
(E)-Butyl 3-(4-nitrophenyl)acrylate is unique due to its specific ester group, which can influence its reactivity and solubility properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C13H15NO4 |
|---|---|
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
butyl (E)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15NO4/c1-2-3-10-18-13(15)9-6-11-4-7-12(8-5-11)14(16)17/h4-9H,2-3,10H2,1H3/b9-6+ |
Clave InChI |
DBBAKOSVOAEWCF-RMKNXTFCSA-N |
SMILES isomérico |
CCCCOC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CCCCOC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



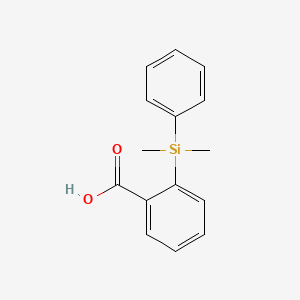

![4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11862127.png)
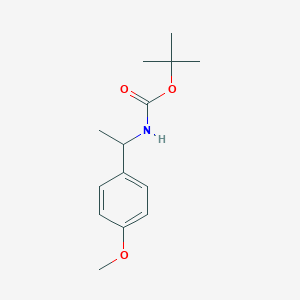
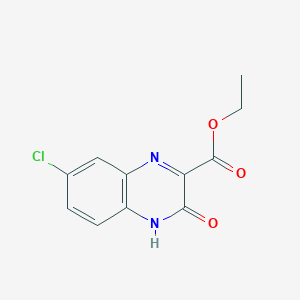

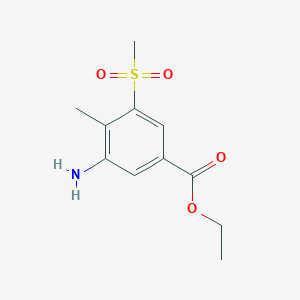

![4-[(3-Propylimidazol-4-yl)methylsulfanyl]aniline](/img/structure/B11862163.png)
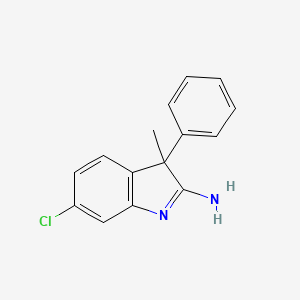
![1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11862183.png)
![8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11862189.png)

